molecular formula C24H18ClFN2O5S B2607006 methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114651-29-4

methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No. B2607006
CAS RN: 1114651-29-4
M. Wt: 500.93
InChI Key: BFSCEDNMYRNRMV-UHFFFAOYSA-N
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Description

The compound “methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular formula of the compound is C8H6ClNO5S2 and it has a molecular weight of 295.72 . The exact structure would require more detailed analysis, which is not available in the searched resources .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, but specific reactions or its involvement in specific chemical pathways is not mentioned in the searched resources .

Scientific Research Applications

Synthesis and Chemical Reactions

The research includes studies on the synthesis and reactions of compounds with structural similarities, focusing on the manipulation of thiazine derivatives and their applications in creating new chemical entities. For example, Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989). Additionally, Abdalha et al. (2011) demonstrated the synthesis of tetrahydrobenzothieno[2,3-d][1,3]oxazin-4-one derivatives under microwave irradiation, indicating the versatility of thiazine derivatives in organic synthesis (Abdalha et al., 2011).

Potential Biological Activities

Several studies have evaluated related thiazine derivatives for their antimicrobial, antitubercular, antioxidant, and monoamine oxidase inhibitory activities, providing a foundation for understanding the potential biological applications of similar compounds. Chauhan et al. (2018) synthesized coumarin clubbed thiazines scaffolds, which demonstrated promising antibacterial, antitubercular, and antioxidant activities (Chauhan et al., 2018). Ahmad et al. (2019) reported on the synthesis of benzothiazine derivatives with selective monoamine oxidase inhibitory activity, highlighting their potential in the development of therapeutic agents (Ahmad et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear from the searched resources. It’s possible that it could interact with various biological targets, but without specific studies or data, it’s difficult to predict .

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the searched resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound are not clear from the searched resources. It could potentially be studied for various applications, depending on its physical and chemical properties, as well as its biological activity .

properties

IUPAC Name

methyl 6-chloro-2-[2-(2-fluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O5S/c1-33-24(30)23-22(15-7-3-2-4-8-15)17-13-16(25)11-12-20(17)34(31,32)28(23)14-21(29)27-19-10-6-5-9-18(19)26/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSCEDNMYRNRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

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